molecular formula C10H9ClN2O2 B1350763 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 660416-39-7

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1350763
CAS RN: 660416-39-7
M. Wt: 224.64 g/mol
InChI Key: WCKMMCGTGZMQBY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C10H9ClN2O2 . It has a molecular weight of 224.64 .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a chloromethyl group at the 5-position and a 3-methoxyphenyl group at the 3-position .

Scientific Research Applications

Synthesis and Structural Characterization

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole serves as an intermediate in synthesizing a variety of chemically and biologically significant compounds. For instance, its condensation with (5-methyl-1,3,4-thiadiazol-2-yl)methanethiol leads to a compound where the benzene and oxadiazole rings are coplanar due to the extended aromatic system, demonstrating its utility in creating structurally complex molecules (Pin‐liang Wang et al., 2007).

Antimicrobial Activity

The compound also acts as a precursor for synthesizing derivatives with significant antimicrobial activities. A series of novel derivatives synthesized from 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole exhibited notable in-vitro antibacterial activity against various pathogens, showcasing its potential in developing new antimicrobial agents (N. P. Rai et al., 2010).

Luminescence and Optical Properties

Additionally, derivatives of 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole have been explored for their luminescent properties. Compounds synthesized from this intermediate have been shown to exhibit luminescence, with potential applications in optoelectronics and as fluorescent markers in biological research (I. E. Mikhailov et al., 2016).

Synthesis of Novel Derivatives for Biological Evaluation

The versatility of 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole extends to the synthesis of novel derivatives for various biological evaluations, including antimicrobial and cytotoxic studies. These derivatives have been explored for their potential as therapeutic agents due to their significant biological activities (Basavapatna N. Prasanna Kumar et al., 2013).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety synthesized from this compound has shown promising nematocidal activity. This highlights its potential application in agriculture for controlling nematode pests, indicating a wide range of applicability beyond pharmaceuticals (Dan Liu et al., 2022).

Safety and Hazards

The safety data sheet for 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole indicates that it is harmful if swallowed . It is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKMMCGTGZMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396634
Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

CAS RN

660416-39-7
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxyphenyl)-
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Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Q & A

Q1: What are the key structural features of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole?

A1: This compound is characterized by a central 1,2,4-oxadiazole ring. A 3-methoxyphenyl group is attached to the 3-position of this ring, while a chloromethyl group is present at the 5-position. [] Interestingly, the chloromethyl group and the methoxyphenyl group adopt a nearly orthogonal orientation relative to the oxadiazole ring, suggesting potential steric hindrance. This specific spatial arrangement, along with the reactive chloromethyl group, could be crucial for its interaction with other molecules and its potential biological activity. [, ]

Q2: How does the structure of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole lend itself to further chemical modification?

A2: The presence of the reactive chloromethyl group in 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole makes it a versatile building block for synthesizing a variety of other compounds. [] This group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as thiols. This allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, leading to the creation of new molecules with potentially modified properties. []

Q3: Are there any insights into the intermolecular interactions of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole?

A3: Research indicates the presence of weak intramolecular C—H⋯N interactions within the molecule. [] Additionally, intermolecular interactions involving C—H⋯O and C—H⋯N hydrogen bonds have been observed. [] These interactions could play a role in determining the compound's physical properties, such as melting point and solubility, and might also influence its interactions with biological targets.

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